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Compound of Interest

Compound Name: Ethyl (E)-2-hexenoate

Cat. No.: B075292

Ethyl (E)-2-hexenoate: A Toxicological and
Safety Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl (E)-2-hexenoate (CAS No. 27829-72-7) is an a,p-unsaturated ester
recognized for its fruity, green, and apple-like aroma. It is utilized as a flavoring agent in various
food products and as a fragrance component. As a member of the a,3-unsaturated carbonyl
chemical class, its toxicological profile is of interest due to the potential for Michael-type
addition reactions with biological macromolecules. This technical guide provides a
comprehensive overview of the available toxicological data, safety assessments, and relevant
mechanistic pathways for Ethyl (E)-2-hexenoate to inform researchers and professionals in
drug development and chemical safety.

Toxicological Data Summary

Quantitative toxicological data for Ethyl (E)-2-hexenoate are limited. Much of the safety
assessment relies on data from structurally related compounds (read-across) and the
Threshold of Toxicological Concern (TTC) principle, given its low levels of dietary exposure.

Acute Toxicity

The acute oral toxicity of Ethyl (E)-2-hexenoate is low.
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Endpoint Species Route Value Reference

LDso Mouse Oral > 8000 mg/kg [11[2]

Skin Irritation

Ethyl (E)-2-hexenoate is classified as a skin irritant.

Endpoint Observation Reference

. Classified as irritating to the
Skin Irritation y [1][2]
skin.

Genotoxicity

Direct genotoxicity data for Ethyl (E)-2-hexenoate are not readily available in the public
domain. However, evaluations by regulatory bodies for its use as a flavoring agent have not
raised concerns for genotoxicity at current intake levels. For the related compound, ethyl
hexanoate, no evidence of genotoxic activity was observed in bacterial or cultured mammalian
cell assays.[3][4]

Regulatory Safety Assessments

Both the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European
Food Safety Authority (EFSA) have evaluated Ethyl (E)-2-hexenoate as a flavoring agent.

Regulatory Body Conclusion Reference

No safety concern at current
JECFA levels of intake when used as 516171

a flavouring agent.

Evaluated as part of
Flavouring Group Evaluation

EFSA 95 (FGE.95) and FGE.72Rev2;  [8][9][10]
no safety concerns raised at

estimated dietary intakes.
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Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Ethyl (E)-2-hexenoate are
not publicly available. However, such studies would typically follow internationally recognized
guidelines, such as those established by the Organisation for Economic Co-operation and
Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423:
Acute Toxic Class Method)

This method is designed to estimate the LDso and classify the substance based on its acute
oral toxicity.

e Principle: A stepwise procedure is used with a limited number of animals per step. The
outcome of each step determines the dose for the next step. The method aims to use the
minimum number of animals to obtain sufficient information on the substance's acute toxicity.
[11]

e Animals: Typically, young adult rats of a single sex (usually females, as they are often slightly
more sensitive) are used.[5] Animals are acclimatized for at least 5 days before the study.[5]

o Dose Administration: The test substance is administered orally by gavage in a single dose.
[12] Animals are fasted overnight before dosing.[12] The vehicle for administration is chosen
based on the substance's solubility, with aqueous solutions preferred, followed by oils (e.g.,
corn oil).[12]

e Procedure: Dosing starts at a predetermined level (e.g., 300 mg/kg). Based on the number of
mortalities within a defined period (e.g., 24-48 hours), the dose is escalated or reduced for
the next group of animals.

» Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,
fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.[5] A full
necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation (Based on OECD Guideline 439:
Reconstructed Human Epidermis Test Method)
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This in vitro method assesses the potential of a chemical to cause skin irritation.

e Principle: The test chemical is applied topically to a three-dimensional reconstructed human
epidermis (RhE) model, which mimics the upper layers of human skin.[2][13] Skin irritation is
identified by the chemical's ability to decrease cell viability below a defined threshold.[14]

o Test System: Commercially available RhE models such as EpiSkin™, EpiDerm™, or
SkinEthic™ are used.[2]

e Procedure: The test chemical (liquid or solid) is applied directly to the surface of the RhE
tissue.[14] A negative control (e.g., phosphate-buffered saline) and a positive control (e.g.,
5% sodium dodecyl sulfate) are run concurrently. After a defined exposure period (e.g., 60
minutes), the chemical is removed by washing.[14]

 Viability Assessment: Tissues are incubated for a post-exposure period (e.g., 42 hours).[14]
Cell viability is then measured using the MTT assay. In this assay, the vital dye MTT is
converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which
is then extracted and quantified by measuring its optical density.[15]

» Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the mean
tissue viability is reduced to < 50% of the negative control.[13][14]

Mandatory Visualizations
Metabolic Pathway of Ethyl (E)-2-hexenoate

Ethyl (E)-2-hexenoate, like other simple esters, is expected to be rapidly hydrolyzed by
carboxylesterases in the liver, blood, and other tissues to yield ethanol and (E)-2-hexenoic
acid. The resulting acid can then enter the fatty acid 3-oxidation pathway to be metabolized to
acetyl-CoA, which subsequently enters the citric acid cycle.
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Metabolic Pathway of Ethyl (E)-2-hexenoate
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Caption: Predicted metabolic pathway of Ethyl (E)-2-hexenoate via hydrolysis and (3-oxidation.

Toxicological Mechanism: Nrf2-Keap1 Signaling
Pathway

As an a,3-unsaturated carbonyl compound, Ethyl (E)-2-hexenoate is an electrophile that can
react with nucleophilic residues, such as cysteine, on proteins.[16][17] This reactivity is central
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to its potential toxicity and the cellular stress response it may induce. A key protective
mechanism against such electrophiles is the activation of the Nrf2-Keap1 signaling pathway,
which upregulates the expression of antioxidant and phase Il detoxification enzymes.[3][18]

o Under Basal Conditions: The transcription factor Nrf2 is held in the cytoplasm by its inhibitor,
Keapl, which targets Nrf2 for ubiquitination and subsequent degradation by the proteasome.

» Activation by Electrophiles: Electrophiles like Ethyl (E)-2-hexenoate can covalently modify
reactive cysteine sensors on Keapl. This modification leads to a conformational change in
Keapl, preventing it from targeting Nrf2 for degradation.

o Nrf2 Translocation and Gene Expression: Stabilized Nrf2 translocates to the nucleus, where
it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element
(ARE) in the promoter region of target genes. This binding initiates the transcription of a
battery of cytoprotective genes, including those for glutathione S-transferases (GSTs) and
NAD(P)H:quinone oxidoreductase 1 (NQOL1).
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Caption: Activation of the Nrf2 antioxidant response pathway by electrophilic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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